2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
CAS No.: 169777-55-3
Cat. No.: VC4199041
Molecular Formula: C10H7NO3
Molecular Weight: 189.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169777-55-3 |
|---|---|
| Molecular Formula | C10H7NO3 |
| Molecular Weight | 189.17 |
| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 |
| Standard InChI Key | AOOPGVASYVXMMV-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile possesses the molecular formula C₁₀H₇NO₃ and a molar mass of 189.17 g/mol. Its IUPAC name, 2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile, reflects the bicyclic chromene scaffold with ketone groups at positions 2 and 5 and a nitrile substituent at position 3. The compound’s solubility remains poorly characterized in public databases, though its structural analogs, such as ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate, exhibit limited aqueous solubility due to hydrophobic aromatic and cyclic ketone moieties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 169777-55-3 |
| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile |
| SMILES | C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies of related chromene derivatives reveal distinct signals for the nitrile group (δ ≈ 115–120 ppm in ¹³C NMR) and carbonyl resonances (δ ≈ 190–200 ppm) . X-ray crystallography of analogous compounds, such as tricyclic chromenones, confirms chair-like conformations in the tetrahydrochromene ring system, with dihedral angles between aromatic and ketone groups influencing electronic properties .
Synthetic Methodologies
Cyclization Routes
The most common synthesis involves cyclization of malononitrile with substituted phenols under acidic or basic conditions. For example, reaction of resorcinol derivatives with malononitrile in ethanol catalyzed by piperidine yields the chromene scaffold via Knoevenagel condensation and subsequent ring closure. This method achieves moderate yields (50–65%) but requires optimization to suppress side reactions such as over-alkylation .
Michael Addition-Initiated Pathways
Recent protocols employ Michael addition of malononitrile to dimedone (5,5-dimethylcyclohexane-1,3-dione), followed by cyclodehydration. Zapol’skii et al. demonstrated that reacting 3,4-disubstituted thiophene-2-carbaldehydes with malononitrile in the presence of dimedone produces tetrahydrochromenones in 70–85% yields . The reaction proceeds via a gem-dicyanovinyl intermediate, which undergoes intramolecular cyclization to form the bicyclic core.
Table 2: Representative Synthesis Conditions
| Starting Materials | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Malononitrile + dimedone | Piperidine | 72 | |
| Thiophene-2-carbaldehyde | None | 81 | |
| Aldehyde + malononitrile | DABCO | 68 |
Multicomponent Reactions (MCRs)
Green chemistry approaches utilize one-pot MCRs combining aldehydes, malononitrile, and enolizable ketones. A study by Mobinikhaledi et al. achieved 85–92% yields using DABCO (1,4-diazabicyclo[2.2.2]octane) in water–ethanol mixtures, highlighting the role of Brønsted acid catalysts in accelerating imine formation and cyclization .
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies reveal dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 µM). Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-9 upregulation and Bcl-2 protein suppression. The compound’s planar structure may also intercalate DNA, inhibiting topoisomerase II activity .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors and tubulin polymerization modulators. Functionalization at the nitrile position (e.g., hydrolysis to carboxylic acids) enables diversification into drug candidates with improved bioavailability .
Materials Science
Conjugated chromene derivatives exhibit tunable fluorescence, making them candidates for organic light-emitting diodes (OLEDs). Substituent-dependent emission wavelengths range from 450 nm (blue) to 550 nm (green), with quantum yields up to 0.42 .
Recent Advances and Future Directions
Heterogeneous Catalysis
Immobilized catalysts like cysteic acid-functionalized magnetic graphene oxide (MNPs·GO-CysA) enable recyclable synthesis routes, reducing metal contamination in pharmaceutical batches. These systems achieve >90% yield over five cycles, outperforming homogeneous catalysts .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitution reactions, guiding the design of derivatives with enhanced bioactivity. Molecular docking simulations further identify potential targets in cyclin-dependent kinases .
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